4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
Overview
Description
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride is a complex organic compound that features a combination of chlorophenyl and fluorophenyl groups attached to a dihydropyridine ring
Scientific Research Applications
Chemical Analysis and Pharmaceutical Formulations
A study by Monser and Trabelsi (2003) developed a sensitive HPLC method for determining haloperidol and its degradation products, including 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone, in pharmaceutical formulations. This method uses a porous graphitic carbon column and has proven effective for simultaneous determination of haloperidol and its degradation products in pharmaceuticals (Monser & Trabelsi, 2003).
Chemical Synthesis and Structural Analysis
Quiroga et al. (1999) synthesized and performed NMR solution studies on various pyrazolo[3,4-b]pyridines, including compounds related to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. Their X-ray diffraction studies revealed insights into the molecular structure of these compounds (Quiroga et al., 1999).
Application in Organic Chemistry
Kariuki, Abdel-Wahab, and El‐Hiti (2021) worked on the synthesis and structural characterization of various thiazoles, including derivatives similar to the compound . Their work contributes to the broader understanding of organic synthesis and molecular structures in chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Spectroscopic and Quantum Chemical Studies
Satheeshkumar et al. (2017) conducted spectroscopic and quantum chemical studies on molecules with structural similarities to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. They analyzed molecular geometry, chemical reactivity, and molecular electrostatic potential, providing valuable insights into the chemical properties of such compounds (Satheeshkumar et al., 2017).
Innovative Applications in Chemistry
El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with pyridin-2-yl-dihydro-1,2,4-triazinone coordinated to palladium(II), demonstrating advanced applications in the field of coordination chemistry and catalysis (El-Abadelah et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction using a fluorophenyl ketone and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
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Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLNAPJKOYTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200642 | |
Record name | 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52669-92-8 | |
Record name | HPTP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52669-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052669928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Chlorphenyl-1-(1,2,3,6-tetrahydropyridinyl))]-1-(4-fluorphenyl)-1-butanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-(P-CHLOROPHENYL)-2,5,6-TRIHYDROPYRIDINO)-4'-FLUOROBUTYROPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59IR9L62QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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